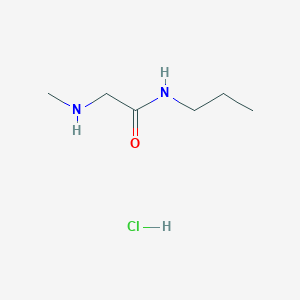![molecular formula C23H27N3O2 B2962719 2-{[4-(benzyloxy)phenyl]amino}-N-(1-cyanocyclohexyl)propanamide CAS No. 1214640-64-8](/img/structure/B2962719.png)
2-{[4-(benzyloxy)phenyl]amino}-N-(1-cyanocyclohexyl)propanamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-{[4-(benzyloxy)phenyl]amino}-N-(1-cyanocyclohexyl)propanamide is a complex organic compound with interesting properties and potential applications in scientific research. This compound features a benzyloxyphenyl group, an amino group, a cyanocyclohexyl group, and a propanamide backbone, making it a multifaceted molecule in terms of reactivity and utility.
Métodos De Preparación
Synthetic Routes and Reaction Conditions:
Route 1: The synthesis can involve the initial formation of 4-(benzyloxy)aniline, which then reacts with 1-cyanocyclohexylamine to form an intermediate compound. This intermediate undergoes further reactions with propanoyl chloride under specific conditions (e.g., temperature control, use of solvents like dichloromethane) to yield the final product.
Route 2: An alternative route involves the direct coupling of 4-(benzyloxy)phenylamine with a preformed N-(1-cyanocyclohexyl)propanamide derivative using a coupling agent such as EDCI or DCC in an appropriate solvent like DMF.
Industrial Production Methods:
The industrial synthesis might employ continuous flow chemistry techniques to optimize reaction conditions and yield. This method can help in scaling up the production while maintaining consistency and purity.
Análisis De Reacciones Químicas
Types of Reactions:
Oxidation: The benzyloxy group can undergo oxidative cleavage, potentially forming a phenolic derivative and benzaldehyde.
Reduction: The cyanocyclohexyl group can be reduced to an aminocyclohexyl group under hydrogenation conditions.
Substitution: The phenyl ring allows for electrophilic aromatic substitution, introducing various substituents such as nitro groups or halogens.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or chromic acid can be used.
Reduction: Catalysts like palladium on carbon or nickel are common under hydrogen gas.
Substitution: Conditions vary, but usually involve Lewis acids like AlCl3 or FeCl3 for halogenation.
Major Products Formed:
Oxidation of the benzyloxy group can produce benzoquinone derivatives.
Reduction of the cyano group results in primary amines.
Substitution on the phenyl ring can lead to various functionalized aromatic compounds.
Aplicaciones Científicas De Investigación
Chemistry: Used as a starting material or intermediate in organic synthesisBiology: May act as a precursor to biologically active molecules or probes in biochemical assays. Medicine: Industry: Possible use in the manufacturing of advanced materials, such as polymers or coatings with specific properties.
Mecanismo De Acción
Mechanism: The compound's action mechanism depends on its application. In drug discovery, it might interact with specific molecular targets such as enzymes or receptors, altering their activity. Molecular Targets and Pathways: Potential targets include protein kinases, G-protein coupled receptors, or other macromolecules essential for cellular functions.
Comparación Con Compuestos Similares
Comparison with Other Compounds: Compared to other N-substituted propanamides or cyanocyclohexyl derivatives, 2-{[4-(benzyloxy)phenyl]amino}-N-(1-cyanocyclohexyl)propanamide features a unique combination of functional groups. This makes it versatile in synthesis and applications. List of Similar Compounds: Examples include N-(1-cyanocyclohexyl)acetamide, 4-(benzyloxy)aniline derivatives, and other substituted propanamides. The presence of the benzyloxyphenyl group and the cyanocyclohexyl moiety differentiates it from simpler analogs.
Was this detailed enough for you? What other specifics are you seeking?
Propiedades
IUPAC Name |
N-(1-cyanocyclohexyl)-2-(4-phenylmethoxyanilino)propanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H27N3O2/c1-18(22(27)26-23(17-24)14-6-3-7-15-23)25-20-10-12-21(13-11-20)28-16-19-8-4-2-5-9-19/h2,4-5,8-13,18,25H,3,6-7,14-16H2,1H3,(H,26,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FYVZFPDTGDIKKU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)NC1(CCCCC1)C#N)NC2=CC=C(C=C2)OCC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H27N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
377.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![[3,5-Bis(benzyloxy)phenyl]boronic acid](/img/structure/B2962638.png)

![7-Chloro-2,3-dihydro-1H-cyclopenta[b]quinoline-9-carboxylic acid](/img/structure/B2962640.png)
![Ethyl 2-(3,4-dimethoxybenzamido)benzo[d]thiazole-6-carboxylate](/img/structure/B2962643.png)
![N-tert-butyl-6-(4-fluorophenyl)imidazo[2,1-b][1,3]thiazole-3-carboxamide](/img/structure/B2962644.png)


![N-cyclopentyl-3-{[4-(2,5-dimethylphenyl)piperazin-1-yl]sulfonyl}thiophene-2-carboxamide](/img/structure/B2962650.png)

![N-(1-(1-(3,4-dimethylphenyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)-3-methyl-1H-pyrazol-5-yl)-2-(2-methoxyphenoxy)acetamide](/img/structure/B2962654.png)
![2-{[4-({[6-(Trifluoromethyl)pyridin-2-yl]oxy}methyl)piperidin-1-yl]sulfonyl}benzonitrile](/img/structure/B2962656.png)


